molecular formula C11H7BrFN B13209195 3-(2-Bromo-6-fluorophenyl)pyridine

3-(2-Bromo-6-fluorophenyl)pyridine

Cat. No.: B13209195
M. Wt: 252.08 g/mol
InChI Key: IPLRKJOCQDKSDB-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, which is attached to the 3-position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-6-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-fluorophenylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-6-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

    Oxidation and Reduction Reactions: Hydrogen peroxide for oxidation, sodium borohydride for reduction.

Major Products Formed:

    Substitution Reactions: Substituted phenylpyridines.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction Reactions: Pyridine N-oxides and dihydropyridines.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)pyridine is largely dependent on its interactions with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

    2-Bromo-6-fluorophenylpyridine: Similar structure but with different substitution pattern.

    3-(2-Chloro-6-fluorophenyl)pyridine: Chlorine atom instead of bromine.

    3-(2-Bromo-6-chlorophenyl)pyridine: Chlorine atom instead of fluorine.

Uniqueness: 3-(2-Bromo-6-fluorophenyl)pyridine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

3-(2-bromo-6-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1-7H

InChI Key

IPLRKJOCQDKSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CC=C2)F

Origin of Product

United States

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